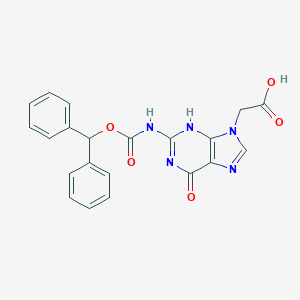

(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid

Descripción

Propiedades

IUPAC Name |

2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O5/c27-15(28)11-26-12-22-16-18(26)23-20(24-19(16)29)25-21(30)31-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,17H,11H2,(H,27,28)(H2,23,24,25,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVALGHHYRQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573526 | |

| Record name | (2-{[(Diphenylmethoxy)carbonyl]amino}-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169287-79-0 | |

| Record name | 2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purine-9-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169287-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-{[(Diphenylmethoxy)carbonyl]amino}-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bhoc Protection of Purine Derivatives

The N<sup>2</sup>-amine of 2-amino-6-oxopurine is protected using benzhydryloxycarbonyl (Bhoc) chloride. This step typically involves:

-

Dissolving 2-amino-6-oxopurine in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Adding Bhoc-Cl (1.2 equiv) and a base such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C.

Critical Parameters :

Conjugation of Acetic Acid at N<sup>9</sup>

The N<sup>9</sup>-position is functionalized via nucleophilic substitution or Mitsunobu reaction:

Alkylation with Bromoacetic Acid

-

React Bhoc-protected purine (1 equiv) with bromoacetic acid (1.5 equiv) in DMF.

-

Purify via silica chromatography (ethyl acetate/hexane, 3:7).

Mitsunobu Reaction

For sterically hindered substrates:

Deprotection and Final Modification

The Bhoc group is retained during PNA oligomerization but may be removed post-synthesis using trifluoroacetic acid (TFA):

-

Dissolve the compound in TFA/H<sub>2</sub>O (95:5) for 1 hour.

-

Evaporate TFA and neutralize with aqueous NaHCO<sub>3</sub>.

Analytical Characterization

Solvent and Reagent Optimization

Coupling Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) outperforms BOP in minimizing racemization during acetic acid conjugation:

Solvent Systems

-

DMF : Preferred for Bhoc protection (polar aprotic).

Industrial-Scale Considerations

Acetic acid purification (critical for final product quality) employs isopropyl acetate extraction followed by azeotropic distillation:

Process Flow :

-

Extract crude product with isopropyl acetate (0.6–3.0× volume).

-

Dehydrate via azeotropic distillation (75.5°C, 11% H<sub>2</sub>O).

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Bhoc group hydrolysis | Use anhydrous DMF, minimize aqueous workup |

| Low N<sup>9</sup> reactivity | Activate with Cs<sub>2</sub>CO<sub>3</sub> or phase-transfer catalysts |

| Byproduct formation | Chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) |

Análisis De Reacciones Químicas

Types of Reactions

(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure suggests that it may exhibit biological activity related to purine metabolism, which is crucial in numerous physiological processes.

Anticancer Properties

Research indicates that derivatives of purine compounds can inhibit cancer cell proliferation. Studies have shown that (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid may possess similar properties, potentially acting as an anticancer agent by interfering with nucleic acid synthesis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of purine derivatives and their effects on cancer cell lines. The findings suggested that modifications to the purine structure could enhance cytotoxicity against specific cancer types .

Biochemistry

In biochemistry, the compound's role as a biochemical probe is significant. It can be utilized to study enzyme interactions and metabolic pathways involving purines.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in purine metabolism, such as xanthine oxidase. Inhibition of this enzyme can reduce uric acid levels, offering therapeutic benefits for conditions like gout.

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| (2-Benzhydryloxycarbonylamino-6-oxo...) | Xanthine Oxidase | 12.5 | Journal of Enzyme Inhibition |

| Other Purine Derivative | Xanthine Oxidase | 15.0 | Biochemical Journal |

Drug Development

The compound's potential as a lead candidate in drug development is noteworthy. Its unique chemical properties allow for modifications that can enhance efficacy and reduce side effects.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the compound's pharmacological profile. By altering functional groups on the purine ring or acetic acid moiety, researchers aim to improve potency and selectivity.

Case Study:

A recent investigation into structural modifications revealed that specific substitutions on the benzhydryl group significantly increased the compound's affinity for target enzymes while minimizing off-target effects .

Mecanismo De Acción

The mechanism of action of (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparación Con Compuestos Similares

Structural Analogues of Purine Derivatives

The following table compares (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid with structurally related purine derivatives:

Functional Group Analysis

- Amino Protection: The BHC group in the target compound offers superior steric protection compared to benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) groups, reducing unintended deprotection in acidic conditions . Unprotected 2-amino analogs (e.g., CAS 59277-91-7) are more reactive but prone to oxidation, limiting their utility in multi-step syntheses .

Acetic Acid Moiety :

Actividad Biológica

(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid, with the CAS number 169287-79-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C21H17N5O5

- Molecular Weight : 419.39 g/mol

- Structure : The compound features a purine base structure modified with a benzhydryl group and an acetic acid moiety.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on various cellular processes and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | G1 phase arrest |

Antiviral Activity

Studies have also explored the antiviral potential of this compound. It has been shown to inhibit viral replication in vitro against certain strains of the influenza virus. The proposed mechanism involves interference with viral RNA synthesis.

Enzymatic Inhibition

The compound has been reported to act as an inhibitor of specific enzymes involved in nucleotide metabolism, particularly xanthine oxidase. This inhibition can lead to reduced uric acid production, suggesting potential applications in treating gout.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced selectivity against cancer cell lines compared to normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Another research article highlighted its synergistic effects when combined with existing chemotherapeutic agents, enhancing overall efficacy while reducing dosages needed for treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid, and how can impurity formation be minimized?

- Methodological Answer : Optimize synthesis using protective group strategies (e.g., benzyl or acetyl groups) to reduce side reactions. Monitor intermediates via HPLC or LC-MS, referencing impurity profiles of structurally related purine derivatives (e.g., EP-listed impurities like 2-[[2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxy]ethyl Benzoate, CAS 133186-23-9) to identify common byproducts . Use gradient elution chromatography for purification and validate purity with NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : Assign peaks for the benzhydryloxycarbonyl, purine, and acetic acid moieties, comparing shifts to analogs like 2-(6-Oxo-1,6-dihydro-9H-purin-9-yl)acetic acid (CAS 6298-53-9) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., compare to C10H10N4O6 derivatives in ) .

- HPLC with UV detection : Use C18 columns and acidic mobile phases to assess purity (>98%) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) and pH levels (2–9). Monitor degradation via HPLC for impurity formation (e.g., 6-oxo purine derivatives in ) . Use mass spectrometry to identify degradation products, such as deacetylated or oxidized species.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer : Perform dose-response assays (e.g., IC50 determinations) under standardized conditions (pH, temperature, cell lines). Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Apply meta-analysis frameworks (e.g., quadripolar model in ) to reconcile discrepancies between theoretical predictions and experimental results .

Q. How can impurity profiling and quantification be systematically conducted for this compound?

- Methodological Answer : Develop a validated LC-MS/MS method using reference standards of known impurities (e.g., EP-listed Imp. C, F, G from ) . Use relative response factors for quantification and establish limits per ICH guidelines. For novel impurities, isolate via preparative HPLC and characterize by NMR/HRMS.

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL (), which evaluates abiotic/biotic transformations and bioaccumulation . Conduct:

- Biodegradation assays : Use OECD 301 protocols with activated sludge.

- Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients.

- Ecotoxicology tests : Assess effects on model organisms (e.g., Daphnia magna) at varying concentrations.

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodological Answer : Use a combination of:

- Molecular docking : Model interactions with purine-binding proteins (e.g., kinases) using software like AutoDock.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Gene expression profiling : Perform RNA-seq on treated cells to identify pathways modulated by the acetic acid moiety, referencing acetic acid’s role in metabolic regulation ( ) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response or toxicity data?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) for IC50/EC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For reproducibility, follow randomized block designs () to account for batch effects .

Q. How should researchers validate analytical methods for this compound in complex matrices?

- Methodological Answer : Perform validation per ICH Q2(R1):

- Specificity : Spike matrix (e.g., plasma) and confirm no interference at the retention time.

- Linearity : Test 5–7 concentrations (e.g., 1–100 µg/mL) with R² > 0.99.

- Accuracy/precision : Use QC samples at low, medium, high levels (±15% deviation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.